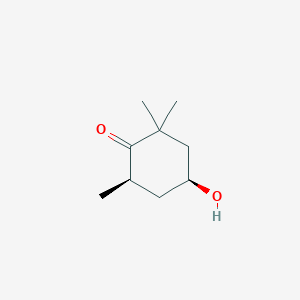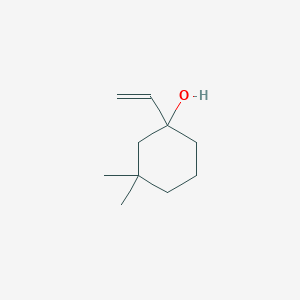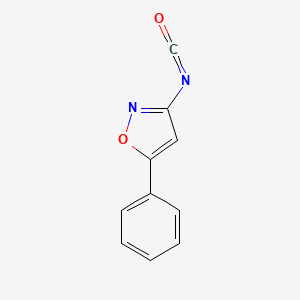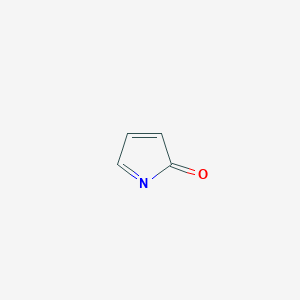
2H-Pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, is a five-membered nitrogen-containing heterocyclic compound. It is a versatile molecule found in various natural products and synthetic compounds, exhibiting a wide range of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2H-Pyrrol-2-one can be synthesized through several methods:
Nucleophilic Substitution: This involves the reaction of furanone derivatives with amines.
Heterocyclization of Schiff Bases: Schiff bases react with maleic anhydride to form pyrrolone derivatives.
Three-Component Reactions: These reactions involve the use of aldehydes, isocyanides, and carboxylic acids under microwave irradiation.
Industrial Production Methods: Industrial production of this compound typically involves the condensation of readily available precursors such as phenylpyruvic acid with various reagents under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various substituted pyrrolones.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the pyrrolone ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolones, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2H-Pyrrol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrrolone derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as HIV-1 integrase, which is crucial for viral replication.
Receptor Modulation: Pyrrolone derivatives can modulate the activity of estrogen receptors, making them useful in cancer therapy.
Radical Scavenging: Some derivatives exhibit antioxidant activity by scavenging free radicals.
Comparación Con Compuestos Similares
2H-Pyrrol-2-one can be compared with other similar compounds such as:
2-Pyrrolidinone: A γ-lactam with similar structural features but different biological activities.
3-Pyrroline-2-one: Another derivative with significant bioactive properties.
Pyrrolidin-2-one: Known for its use in the synthesis of various alkaloids and β-amino acids.
Uniqueness: this compound stands out due to its versatile reactivity and wide range of biological activities, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
54036-77-0 |
|---|---|
Fórmula molecular |
C4H3NO |
Peso molecular |
81.07 g/mol |
Nombre IUPAC |
pyrrol-2-one |
InChI |
InChI=1S/C4H3NO/c6-4-2-1-3-5-4/h1-3H |
Clave InChI |
VIXWGKYSYIBATJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


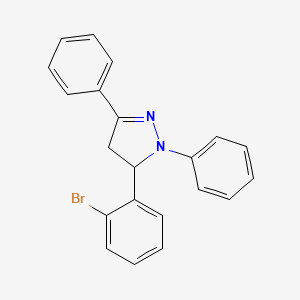
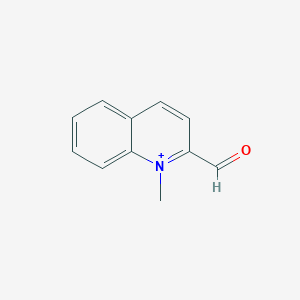
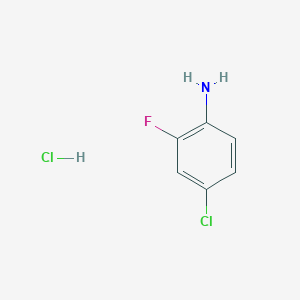
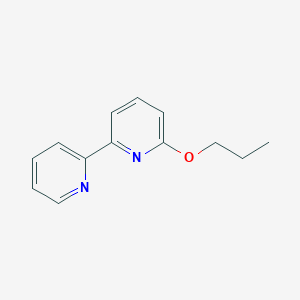
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
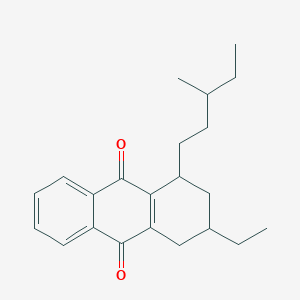
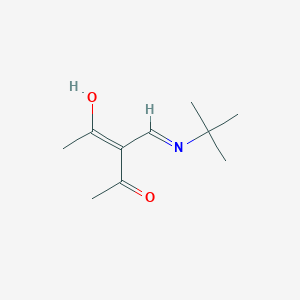

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)
